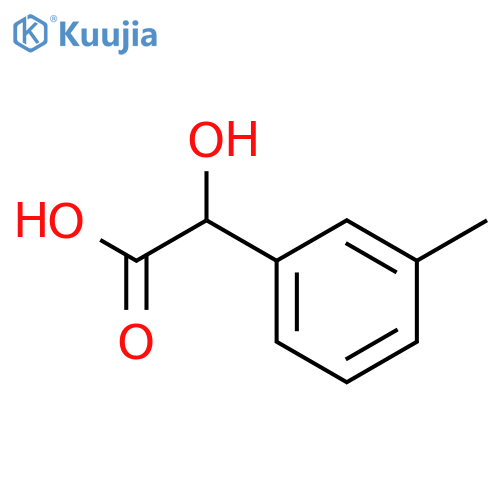

Cas no 65148-70-1 (2-hydroxy-2-(3-methylphenyl)acetic acid)

2-hydroxy-2-(3-methylphenyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- hydroxy(3-methylphenyl)acetic acid

- 2-hydroxy-2-(3-methylphenyl)acetic acid

- 3-Methylmandelic acid

- 2-m-tolyl-2-hydroxyethanoic acid

- D-3-methyl-mandelic acid

- hydroxy-m-tolyl-acetic acid

- m-methylmandelic acid

- MFCD03789128

- J-509650

- F79163

- SCHEMBL698995

- 65148-70-1

- Z788000614

- 3-methylmandelic acid, AldrichCPR

- J-509622

- SB83958

- FS-1579

- EN300-1260417

- NSC126597

- CS-0231982

- DTXSID40298863

- AKOS005266062

- 2-Hydroxy-2-(m-tolyl)acetic acid

- 2-Hydroxy-2-(m-tolyl)aceticacid

- hydroxy-3-methylphenylacetic acid

- SY314616

- NSC-126597

- 2-hydroxy-2-m-tolylacetic acid

- CHEMBL3546299

-

- MDL: MFCD03789128

- インチ: InChI=1S/C9H10O3/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)

- InChIKey: ASTGXUHKUFFOQX-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=CC=C1)C(C(=O)O)O

計算された属性

- せいみつぶんしりょう: 166.06300

- どういたいしつりょう: 166.062994177g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 57.5Ų

じっけんとくせい

- ゆうかいてん: 95-96°C

- PSA: 57.53000

- LogP: 1.11300

2-hydroxy-2-(3-methylphenyl)acetic acid セキュリティ情報

- 危険カテゴリコード: 22

-

危険物標識:

2-hydroxy-2-(3-methylphenyl)acetic acid 税関データ

- 税関コード:2918199090

- 税関データ:

中国税関コード:

2918199090概要:

HS:2918199090。他のアルコール含有であるが、他の酸素含有カルボン酸(その酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918199090他のアルコール機能を有するが他の酸素機能を有さないカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

2-hydroxy-2-(3-methylphenyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1244906-1g |

3-METHYLMANDELIC ACID |

65148-70-1 | 98% | 1g |

$130 | 2024-06-06 | |

| Fluorochem | 019269-10g |

3-Methylmandelic acid |

65148-70-1 | 98% | 10g |

£233.00 | 2022-03-01 | |

| abcr | AB170640-1 g |

3-Methylmandelic acid; . |

65148-70-1 | 1 g |

€90.60 | 2023-07-20 | ||

| Enamine | EN300-1260417-10.0g |

2-hydroxy-2-(3-methylphenyl)acetic acid |

65148-70-1 | 95.0% | 10.0g |

$404.0 | 2025-02-21 | |

| Enamine | EN300-1260417-5.0g |

2-hydroxy-2-(3-methylphenyl)acetic acid |

65148-70-1 | 95.0% | 5.0g |

$220.0 | 2025-02-21 | |

| 1PlusChem | 1P00EBRY-5g |

3-METHYLMANDELIC ACID |

65148-70-1 | 95% | 5g |

$261.00 | 2025-02-27 | |

| Enamine | EN300-1260417-5000mg |

2-hydroxy-2-(3-methylphenyl)acetic acid |

65148-70-1 | 95.0% | 5000mg |

$220.0 | 2023-10-02 | |

| eNovation Chemicals LLC | Y1244906-500mg |

3-METHYLMANDELIC ACID |

65148-70-1 | 98% | 500mg |

$165 | 2023-09-04 | |

| Enamine | EN300-1260417-100mg |

2-hydroxy-2-(3-methylphenyl)acetic acid |

65148-70-1 | 95.0% | 100mg |

$25.0 | 2023-10-02 | |

| Enamine | EN300-1260417-1000mg |

2-hydroxy-2-(3-methylphenyl)acetic acid |

65148-70-1 | 95.0% | 1000mg |

$73.0 | 2023-10-02 |

2-hydroxy-2-(3-methylphenyl)acetic acid 関連文献

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

2-hydroxy-2-(3-methylphenyl)acetic acidに関する追加情報

Comprehensive Analysis of 2-Hydroxy-2-(3-Methylphenyl)Acetic Acid (CAS No. 65148-70-1): Properties, Applications, and Industry Trends

2-Hydroxy-2-(3-methylphenyl)acetic acid (CAS No. 65148-70-1), also known as 3-methylmandelic acid, is a versatile organic compound with a growing presence in pharmaceutical, cosmetic, and specialty chemical industries. This aromatic alpha-hydroxy acid (AHA) derivative has garnered significant attention due to its unique structural features, including a hydroxyl group adjacent to the carboxylic acid functionality and a 3-methylphenyl substituent. Recent studies highlight its potential as a chiral building block in asymmetric synthesis, aligning with the pharmaceutical industry's demand for enantiomerically pure intermediates.

The compound's CAS registry number 65148-70-1 serves as a critical identifier in global chemical databases, ensuring precise tracking in supply chains. Analytical techniques like HPLC and NMR spectroscopy confirm its high purity (>98%), while its melting point range of 130-134°C and water solubility profile make it suitable for formulation development. Industry reports indicate rising searches for "sustainable synthesis of mandelic acid derivatives" and "bio-based AHAs for cosmetics," reflecting market trends toward green chemistry.

In dermatological applications, 2-hydroxy-2-(3-methylphenyl)acetic acid demonstrates enhanced keratolytic activity compared to conventional AHAs, driving research into its mechanism of action. Patent analyses reveal its incorporation in anti-aging serums and acne treatments, with formulators valuing its balanced exfoliation efficacy and skin tolerance. The cosmetic industry's shift toward "multifunctional active ingredients" has increased demand for compounds like this that combine exfoliation with potential antioxidant benefits.

Pharmaceutical researchers are investigating CAS 65148-70-1 as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and chiral resolution agents. Its stereocenter allows for the production of single-enantiomer drugs, addressing the FDA's emphasis on enantiomeric purity. Laboratory protocols often cite its use in asymmetric hydrogenation reactions, with optimized conditions achieving >90% enantiomeric excess in peer-reviewed studies.

Environmental and regulatory aspects of 3-methylmandelic acid production have gained prominence, with manufacturers adopting catalytic oxidation methods to reduce byproducts. Safety data sheets indicate favorable ecotoxicology profiles, supporting its use in biodegradable formulations. The compound's logP value (measuring lipophilicity) makes it particularly valuable for transdermal delivery systems, a rapidly growing segment in drug development.

Market analysts note increasing queries about "alternatives to glycolic acid" and "phenylglycine derivatives in cosmetics," positioning 2-hydroxy-2-(3-methylphenyl)acetic acid as a technically advanced option. Its UV absorption characteristics at 280-320 nm suggest ancillary benefits in sunscreen formulations, though this application requires further clinical validation. Quality control standards typically specify limits for residual solvents and heavy metal impurities in commercial batches.

Recent innovations include enzyme-mediated stereoselective synthesis of this compound using recombinant microorganisms, achieving higher yields under mild conditions. The pharmacokinetic properties of its ester derivatives show promise for prodrug development, particularly for enhanced bioavailability in oral formulations. Academic literature frequently references its hydrogen bonding capacity when discussing molecular crystal engineering applications.

Industrial scale production of CAS 65148-70-1 employs continuous flow chemistry to improve efficiency, with leading suppliers offering both racemic and optically active forms. Technical bulletins emphasize proper storage conditions (typically 2-8°C under inert atmosphere) to maintain stability. The compound's pKa value of approximately 3.7 influences its ionization state in physiological conditions, a critical factor for formulation scientists.

Emerging research explores the compound's potential in metal-organic frameworks (MOFs) for selective molecular recognition, leveraging its aromatic stacking capabilities. Computational chemistry studies model its conformational flexibility to predict protein-ligand interactions, supporting rational drug design. These advanced applications demonstrate how 2-hydroxy-2-(3-methylphenyl)acetic acid bridges traditional organic chemistry with cutting-edge materials science.

65148-70-1 (2-hydroxy-2-(3-methylphenyl)acetic acid) 関連製品

- 17199-29-0((S)-(+)-Mandelic Acid)

- 18584-20-8(4-Methylmandelic Acid)

- 90-64-2(Mandelic acid)

- 144371-23-3(2-Naphthaleneaceticacid, a-hydroxy-, (aS)-)

- 611-71-2(D-(-)-Mandelic acid)

- 31284-89-6((R)-4-Methylmandelic Acid)

- 611-72-3(Mandelic acid)

- 373371-92-7((2Z)-3-(3-chloro-2-methylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 113352-66-2(1-(4-Methoxy-2-nitrophenyl)propan-2-one)

- 1643563-09-0(2-(Ethyl-d5)aniline)